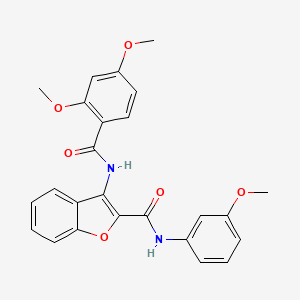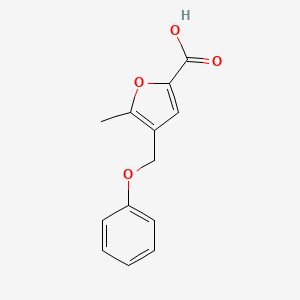
N-(4-ethoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and 5-fluorouracil . The presence of ethoxyphenyl and nitrophenyl groups suggests that it might have interesting chemical properties and potential applications in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as N-(p-ethoxyphenyl)-2-azetidinones, have been synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction). The N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The pyrimidine ring provides a planar, aromatic core, while the ethoxyphenyl and nitrophenyl groups could add steric bulk and influence the compound’s overall polarity and solubility .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-withdrawing nitro group and the electron-donating ethoxy group. These groups could potentially make the compound a participant in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .Scientific Research Applications
Synthesis and Biological Activity
The synthesis and in vitro screening of novel dihydropyrimidine derivatives, including compounds structurally related to N-(4-ethoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, have demonstrated potential antidiabetic, anticancer, anti-inflammatory, and analgesic activities. For instance, a series of N-substituted dihydropyrimidines were synthesized and evaluated for their in vitro antidiabetic activity using the α-amylase inhibition assay, suggesting their potential as therapeutic agents against diabetes (Lalpara et al., 2021).
Antimicrobial and Enzyme Inhibition
Compounds derived from N-(4-ethoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide have been investigated for their antimicrobial properties. A study on novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone reported significant cyclooxygenase (COX) inhibition, demonstrating both analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Anticardiac and Antiplatelet Activities
Another study focused on the synthesis of ethyl-1-carbamoyl derivatives, exploring their preliminary pharmacological screening for antiplatelet and anticardiac activities. These findings suggest the potential application of these compounds in the treatment of cardiovascular diseases (Chatterjee et al., 2010).
Asymmetric Synthesis and X-Ray Structures
Research into asymmetric hetero-Diels-Alder reactions led to the synthesis of novel chiral dihydropyrimidines. X-ray crystallography studies provided insight into their structural characteristics, which could have implications for the development of enantioselective synthesis methods in organic chemistry (Elliott et al., 1998).
Mechanism of Action
Mode of Action
It is known that the compound can undergo oxidative deprotection by ceric ammonium nitrate . This process removes the N-(p-ethoxyphenyl) group on β-lactams, yielding N-dearylated 2-azetidinones . This reaction could potentially alter the compound’s interaction with its targets.
Biochemical Pathways
The compound’s structure suggests it might interact with pathways involving β-lactams . β-Lactams are key intermediates in the synthesis of several biologically active antibiotics , and their manipulation could have downstream effects on these pathways.
Result of Action
Given the compound’s potential interaction with β-lactam pathways , it might influence the synthesis of certain antibiotics.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5/c1-3-29-16-10-6-14(7-11-16)22-19(25)17-12(2)21-20(26)23-18(17)13-4-8-15(9-5-13)24(27)28/h4-11,18H,3H2,1-2H3,(H,22,25)(H2,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVQDBMNUJMDJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

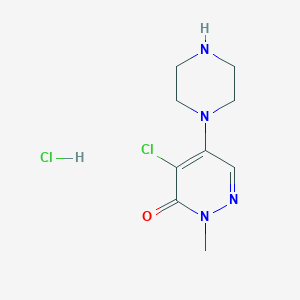
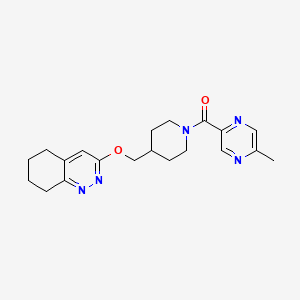

![8-chloro-11-oxo-N-(3-phenylpropyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2957947.png)
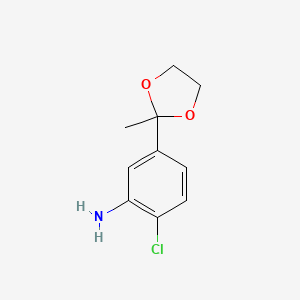
![2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2957952.png)
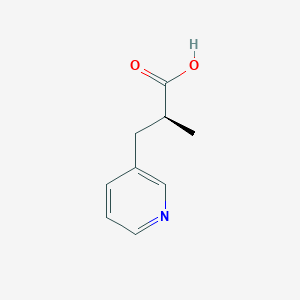
![9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine](/img/structure/B2957954.png)

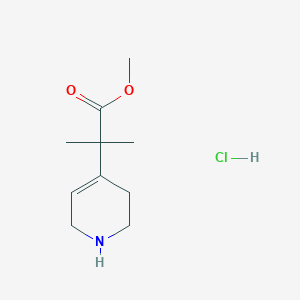
![1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride](/img/structure/B2957958.png)

